molecular formula C17H20FN3O B213792 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

カタログ番号 B213792
分子量: 301.36 g/mol
InChIキー: MXBFGGRUVBLQAY-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EDP-420, and it belongs to the class of pyrazole-based compounds. EDP-420 has potential applications in the field of medicinal chemistry, specifically in the development of drugs that target protein-protein interactions.

作用機序

The mechanism of action of EDP-420 involves the inhibition of protein-protein interactions. Specifically, the compound binds to specific sites on proteins that are involved in disease pathways, preventing them from interacting with other proteins and disrupting the disease process.
Biochemical and Physiological Effects:
EDP-420 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of amyloid-beta, a protein that is implicated in Alzheimer's disease. In vivo studies have shown that EDP-420 reduces tumor growth and improves survival rates in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of EDP-420 is its specificity for protein-protein interactions, which makes it a promising drug candidate for the treatment of diseases that involve these interactions. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

将来の方向性

There are several future directions for research on EDP-420. One area of interest is the development of more stable and soluble analogs of the compound. Another area of interest is the identification of specific disease pathways that can be targeted by EDP-420 and the development of drugs that combine EDP-420 with other compounds to enhance its efficacy. Finally, there is a need for further research on the safety and toxicity of EDP-420, particularly in animal models and clinical trials.

合成法

The synthesis of EDP-420 is a complex process that involves several steps. The first step involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-ethyl-3,5-dimethylpyrazole-4-amine to form the corresponding amide. Finally, the amide is reacted with acryloyl chloride to form EDP-420.

科学的研究の応用

EDP-420 has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV. The compound has been shown to inhibit the interactions between specific proteins that play a role in the development and progression of these diseases.

特性

製品名

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

分子式

C17H20FN3O

分子量

301.36 g/mol

IUPAC名

(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H20FN3O/c1-5-21-13(4)15(12(3)20-21)7-9-17(22)19-16-8-6-14(18)10-11(16)2/h6-10H,5H2,1-4H3,(H,19,22)/b9-7+

InChIキー

MXBFGGRUVBLQAY-VQHVLOKHSA-N

異性体SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=C(C=C(C=C2)F)C)C

SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)F)C)C

正規SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)F)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。